1-(4-Nitrophenyl)pentan-1-one

Catalog No.
S3656893
CAS No.
22857-30-3
M.F
C11H13NO3
M. Wt
207.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Nitrophenyl)pentan-1-one

CAS Number

22857-30-3

Product Name

1-(4-Nitrophenyl)pentan-1-one

IUPAC Name

1-(4-nitrophenyl)pentan-1-one

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

InChI

InChI=1S/C11H13NO3/c1-2-3-4-11(13)9-5-7-10(8-6-9)12(14)15/h5-8H,2-4H2,1H3

InChI Key

LQCRSKSCUSXMJH-UHFFFAOYSA-N

SMILES

CCCCC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CCCCC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

1-(4-Nitrophenyl)pentan-1-one is an organic compound characterized by the chemical formula C₁₁H₁₃NO₃. This compound features a pentanone backbone with a nitrophenyl group attached at the first position. It is a yellow crystalline solid, soluble in organic solvents such as ethanol and acetone, and has a melting point of approximately 34-35 °C . The presence of the nitro group (-NO₂) on the aromatic ring significantly influences its chemical properties and biological activities.

Typical of ketones and nitro compounds. Some notable reactions include:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Reduction: The nitro group can be reduced to an amine using reducing agents like lithium aluminum hydride or iron in acidic conditions.
  • Electrophilic Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents on the phenyl ring.

Several methods for synthesizing 1-(4-nitrophenyl)pentan-1-one have been reported:

  • Condensation Reactions: One common method involves the condensation of 4-nitrobenzaldehyde with pentan-1-one in the presence of a base, such as sodium hydroxide.
  • Oxidative Reactions: Starting from 4-nitroacetophenone, oxidative cleavage can yield 1-(4-nitrophenyl)pentan-1-one.
  • Reduction of Nitro Compounds: The nitro group can be introduced via nitration followed by reduction to yield the desired ketone structure.

1-(4-Nitrophenyl)pentan-1-one has several applications across various fields:

  • Pharmaceuticals: Its derivatives may serve as potential drug candidates due to their biological activities.
  • Chemical Intermediates: Used in organic synthesis as an intermediate for producing more complex molecules.
  • Research: Investigated in studies related to drug development and pharmacology.

Interaction studies involving 1-(4-nitrophenyl)pentan-1-one focus on its binding affinity and activity against biological targets. Preliminary studies suggest interactions with specific receptors or enzymes, which could inform its potential therapeutic uses. Further research is needed to elucidate these interactions fully.

Several compounds share structural similarities with 1-(4-nitrophenyl)pentan-1-one, each exhibiting unique properties:

Compound NameStructure TypeUnique Features
1-(4-Methylphenyl)pentan-1-oneKetone with methyl groupKnown for stimulant properties similar to amphetamines .
4-NitroacetophenoneAromatic ketoneExhibits significant cytotoxicity against cancer cells .
3-(4-Nitrophenyl)-2-butanoneKetone with different alkyl chainPotentially different biological activity due to structural variation .
3-(4-Chlorophenyl)-2-butanoneChlorinated aromatic ketoneShows different reactivity patterns compared to nitro-substituted compounds .

Each of these compounds provides insight into how modifications to the aromatic ring or carbon chain can affect biological activity and chemical reactivity, highlighting the uniqueness of 1-(4-nitrophenyl)pentan-1-one within this class of compounds.

XLogP3

2.9

Wikipedia

1-(4-nitrophenyl)pentan-1-one

Dates

Last modified: 07-26-2023

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